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An In-depth Technical Guide to Pyridazine-3-thiol: Structure, Properties, and Applications

Introduction
Pyridazine-3-thiol, a pivotal heterocyclic compound, stands as a cornerstone in modern

synthetic and medicinal chemistry. As a derivative of pyridazine, an aromatic six-membered

ring containing two adjacent nitrogen atoms, this molecule is endowed with a unique set of

physicochemical properties that render it an invaluable scaffold and building block in drug

discovery.[1][2] Its high dipole moment, robust hydrogen-bonding capabilities, and the reactive

thiol group make it a versatile pharmacophore for engaging with biological targets.[3][4]

Furthermore, the thiol functionality provides a chemically tractable handle for the synthesis of

more complex, functionalized derivatives and fused heterocyclic systems.[2][3] This guide

offers a comprehensive exploration of pyridazine-3-thiol, delving into its fundamental chemical

structure, tautomerism, physicochemical properties, synthesis, reactivity, and its expanding role

in the development of novel therapeutic agents.

Chemical Structure and Tautomerism
The defining structural feature of pyridazine-3-thiol is the prototropic relationship between its

thiol and thione forms. This phenomenon, known as tautomerism, results in an equilibrium

between two distinct isomers: pyridazine-3-thiol and 3(2H)-pyridazinethione (also named 1H-

pyridazine-6-thione).[5][6][7]

Pyridazine-3-thiol: The aromatic thiol form, characterized by an S-H bond.
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3(2H)-Pyridazinethione: The non-aromatic thione form, containing a C=S double bond and

an N-H bond within the ring.

Experimental and theoretical studies have demonstrated that in most conditions, the

equilibrium strongly favors the 3(2H)-pyridazinethione form.[7][8][9] This preference is a crucial

consideration for its reactivity and interactions. The IUPAC name for the predominant tautomer

is 1H-pyridazine-6-thione.[6]

Caption: Thiol-thione tautomeric equilibrium of pyridazine-3-thiol.

Physicochemical and Spectroscopic Properties
The distinct properties of pyridazine-3-thiol are fundamental to its application in research and

development.

Physicochemical Data
The key quantitative data for pyridazine-3-thiol are summarized below.

Property Value Source(s)

CAS Number 28544-77-6 [6],[10]

Molecular Formula C₄H₄N₂S [6],[10]

Molecular Weight 112.15 g/mol [6],[10]

Boiling Point 191.3 °C at 760 mmHg [6]

Density 1.3 g/cm³ [6]

IUPAC Name 1H-pyridazine-6-thione [6]

pKa
Weakly basic (pKa ~2.3 for

parent pyridazine)
[11]

Spectroscopic Characterization
Spectroscopic analysis is critical for confirming the structure and predominant tautomeric form

of the compound.
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Infrared (IR) Spectroscopy: The IR spectrum provides definitive evidence for the dominant

thione tautomer. Key absorptions include a strong C=S stretching band, typically observed in

the region of 1100-1250 cm⁻¹, and an N-H stretching band around 3100-3300 cm⁻¹. The

absence or very weak presence of an S-H stretching band (around 2550-2600 cm⁻¹) further

supports the thione structure.[12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The spectrum would show characteristic signals for the three protons on the

pyridazine ring, typically in the aromatic region (δ 7.0-8.5 ppm). A broad signal

corresponding to the N-H proton would also be present, its chemical shift being dependent

on solvent and concentration.[14]

¹³C NMR: The spectrum will display four distinct signals for the carbon atoms of the ring.

The C=S carbon is particularly noteworthy, appearing significantly downfield (typically δ >

160 ppm), providing another strong indicator of the thione form.[14]

Synthesis and Reactivity
The synthesis of pyridazine-3-thiol and its subsequent reactions are central to its utility as a

chemical intermediate.

General Synthesis Strategy
Pyridazines are often prepared via the condensation of 1,4-dicarbonyl compounds or their

equivalents with hydrazine.[11][15] A common and efficient laboratory-scale synthesis for

pyridazine-3-thiol involves the nucleophilic substitution of a suitable leaving group, such as a

halide, from the pyridazine ring using a sulfur nucleophile. For instance, the reaction of 3-

chloropyridazine with sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis provides a

direct route to the target compound.
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Caption: General workflow for the synthesis of pyridazine-3-thiol.

Chemical Reactivity
The reactivity of pyridazine-3-thiol is dominated by the nucleophilic character of the sulfur

atom and the ambident nature of the thione-thiol system.

S-Alkylation: The most common reaction is the alkylation at the sulfur atom using alkyl

halides in the presence of a base. This reaction proceeds on the more nucleophilic sulfur

atom of the thiol tautomer (or the thiolate anion), yielding 3-(alkylthio)pyridazine derivatives.

These derivatives are crucial intermediates for further functionalization.

Oxidation: The thiol group can be oxidized to form disulfide bridges or further to sulfonic

acids, depending on the oxidizing agent and reaction conditions.

Reactions at Ring Nitrogens: While the exocyclic sulfur is the primary site of reaction, the

ring nitrogen atoms can also undergo reactions such as N-alkylation, particularly under

forcing conditions or after the sulfur has been derivatized.

Applications in Drug Discovery and Development
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The pyridazine ring is recognized as a "privileged structure" in medicinal chemistry, and

pyridazine-3-thiol serves as a key entry point to a diverse range of biologically active

molecules.[16] The unique electronic properties conferred by the adjacent nitrogen atoms—

including a significant dipole moment and hydrogen bond accepting capability—are critical for

molecular recognition at protein active sites.[1][3]

Derivatives of pyridazine-3-thiol are explored for a wide spectrum of therapeutic applications:

Antimicrobial and Antifungal Agents: The scaffold is used to synthesize compounds with

potent activity against various pathogens.[2][17]

Antihypertensive and Cardiotonic Agents: Pyridazinone derivatives, structurally related to the

thione tautomer, are well-known for their effects on the cardiovascular system.[11][18]

Anticancer Agents: The pyridazine core has been incorporated into molecules designed as

kinase inhibitors and other anticancer therapies.[16][17]

Anti-inflammatory and Analgesic Drugs: The structural motif is present in compounds

designed to modulate inflammatory pathways.[18]
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Caption: Pyridazine-3-thiol derivative as a pharmacophore.
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Experimental Protocol: Synthesis of Pyridazine-3-
thiol
This protocol details a representative synthesis from 6-chloropyradizine-3-thiol, adapted from

established principles of nucleophilic substitution on heterocyclic systems.

Objective: To synthesize pyridazine-3-thiol via reaction of 6-chloropyridazine-3-thiol with a

reducing agent.

Materials:

6-Chloropyridazine-3-thiol (1.0 eq)[19]

Red-P/Iodine (catalytic amount)

Acetic Acid (solvent)

Sodium Hydroxide (for neutralization)

Dichloromethane (for extraction)

Anhydrous Magnesium Sulfate (for drying)

Round-bottom flask, reflux condenser, magnetic stirrer, separation funnel, rotary evaporator.

Procedure:

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux

condenser, dissolve 6-chloropyridazine-3-thiol (e.g., 1.47 g, 10 mmol) in 30 mL of acetic

acid.

Causality: Acetic acid serves as both a solvent and a proton source, facilitating the

reaction.

Addition of Reagents: To the stirred solution, cautiously add red phosphorus (catalytic

amount) followed by iodine (catalytic amount).
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Causality: The combination of red phosphorus and iodine in situ generates hydriodic acid

(HI), which is the active reducing agent that will replace the chlorine atom with hydrogen.

Reflux: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6

hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

Causality: Heating provides the necessary activation energy for the reduction reaction to

proceed at a reasonable rate.

Cooling and Neutralization: Once the reaction is complete, cool the mixture to room

temperature. Carefully pour the reaction mixture over crushed ice and neutralize with a

saturated solution of sodium hydroxide until the pH is approximately 7-8.

Causality: Cooling prevents uncontrolled effervescence during neutralization.

Neutralization quenches the acidic catalyst and precipitates the product, which may be

less soluble in neutral aqueous media.

Extraction: Transfer the neutralized mixture to a separation funnel and extract the aqueous

layer three times with dichloromethane (3 x 30 mL).

Causality: Dichloromethane is an organic solvent immiscible with water, used to selectively

dissolve and isolate the organic product from the aqueous phase. Multiple extractions

ensure maximum recovery.

Drying and Concentration: Combine the organic extracts and dry over anhydrous

magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced

pressure using a rotary evaporator.

Causality: Anhydrous magnesium sulfate removes residual water from the organic phase.

Evaporation of the solvent yields the crude product.

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g.,

ethanol/water) to afford pure pyridazine-3-thiol.

Self-Validation: The purity of the final product should be confirmed by melting point

analysis and spectroscopic methods (¹H NMR, IR) as described in section 2.2. The

obtained spectra should match reference data for the thione tautomer.
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Conclusion
Pyridazine-3-thiol is a molecule of significant academic and industrial interest. Its rich

chemistry, governed by the predominant thione tautomer, provides a robust platform for

synthetic diversification. The proven value of the pyridazine scaffold in numerous FDA-

approved drugs and clinical candidates underscores the continued importance of pyridazine-3-
thiol as a strategic starting material and pharmacophore in the quest for new and effective

medicines.[3][20] A thorough understanding of its structure, properties, and reactivity is

therefore essential for researchers and scientists in the field of drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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